![molecular formula C20H17N5O2S B2588282 N-(3-甲氧基苯基)-2-(1-苯基吡唑并[3,4-d]嘧啶-4-基)硫代乙酰胺 CAS No. 483984-38-9](/img/structure/B2588282.png)
N-(3-甲氧基苯基)-2-(1-苯基吡唑并[3,4-d]嘧啶-4-基)硫代乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazolo[3,4-d]pyrimidine is a class of compounds that have been studied for their potential applications in various fields . They are known to exhibit promising cytotoxicity against tested cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amidines with α-amino acid alkynyl ketones . This route is also applicable to a parallel synthesis approach and has allowed the formation of a range of pyrimidin-4-yl substituted α-amino acids .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyrazolo[3,4-d]pyrimidine core, which can be functionalized with various substituents to modulate their properties .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically centered around the pyrazolo[3,4-d]pyrimidine core. The reactivity of these compounds can be influenced by the nature and position of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their structure. For instance, some compounds exhibit excellent thermal stability .科学研究应用
放射性配体开发用于 PET 成像
一系列新颖的 2-苯基吡唑并[1,5-a]嘧啶乙酰胺,包括与 N-(3-甲氧基苯基)-2-(1-苯基吡唑并[3,4-d]嘧啶-4-基)硫代乙酰胺在结构上相关的化合物,已被报道为转运蛋白(18 kDa)的选择性配体。一种化合物 DPA-714,由于其氟原子,允许用氟-18 标记,因此被设计用于使用正电子发射断层扫描(PET)进行体内成像。这项研究强调了此类化合物在开发神经和炎症性疾病的诊断工具中的潜力(Dollé 等人,2008)。
人 A3 腺苷受体的拮抗剂
2-芳基吡唑并[4,3-d]嘧啶-7-氨基衍生物,在结构上类似于所讨论的化合物,已被设计为对人 A3 腺苷受体 (hA3 AR) 有效且选择性的拮抗剂。这些化合物在抑制大鼠星形胶质细胞培养物中的奥沙利铂诱导的细胞凋亡方面显示出显着的选择性和功效,表明它们在治疗神经毒性和与 A3 AR 活性相关的其他疾病方面的潜力(Squarcialupi 等人,2013)。
认知损伤治疗
一系列与 N-(3-甲氧基苯基)-2-(1-苯基吡唑并[3,4-d]嘧啶-4-基)硫代乙酰胺在核心结构上类似的 3-氨基吡唑并[3,4-d]嘧啶酮被合成用于抑制磷酸二酯酶 1 (PDE1)。这些化合物,尤其是 ITI-214,显示出皮摩尔级的抑制效能和优异的选择性,表明它们在治疗与各种神经退行性和神经精神疾病相关的认知缺陷方面的潜在应用(Li 等人,2016)。
抗癌剂
吡唑并[4,3-d]嘧啶衍生物的修饰已导致化合物具有显着的抗癌作用,因为它们对 PI3Ks 和 mTOR(癌症治疗中的关键靶点)具有抑制活性。一项涉及 N-(6-(2-甲氧基-3-(4-氟苯磺酰胺)吡啶-5-基)-[1,2,4]三唑并[1,5-a]吡啶-2-基)乙酰胺的研究证明了有效的抗增殖活性和降低的毒性,展示了此类化合物在癌症治疗中的治疗潜力(Wang 等人,2015)。
作用机制
Target of Action
The primary target of N-(3-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell signaling pathways that regulate cell proliferation, survival, and differentiation .
Mode of Action
N-(3-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways, leading to changes in cell proliferation and survival .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which has downstream effects on multiple cellular processes. By inhibiting EGFR-TK, N-(3-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide disrupts the normal functioning of this pathway, leading to decreased cell proliferation and increased cell death .
Result of Action
The molecular and cellular effects of N-(3-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide’s action include decreased cell proliferation and increased cell death . This is due to the compound’s inhibition of EGFR-TK, disrupting the normal cell signaling pathways .
未来方向
属性
IUPAC Name |
N-(3-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-27-16-9-5-6-14(10-16)24-18(26)12-28-20-17-11-23-25(19(17)21-13-22-20)15-7-3-2-4-8-15/h2-11,13H,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVONVEJFPBRALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。